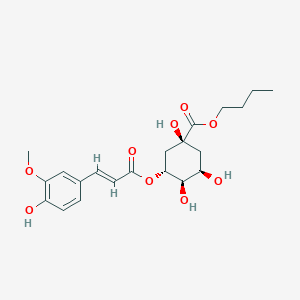

Hycandinic acid ester-1

Description

Structure

3D Structure

Properties

CAS No. |

214353-00-1 |

|---|---|

Molecular Formula |

C21H28O9 |

Molecular Weight |

424.4 g/mol |

IUPAC Name |

butyl (1S,3R,4R,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate |

InChI |

InChI=1S/C21H28O9/c1-3-4-9-29-20(26)21(27)11-15(23)19(25)17(12-21)30-18(24)8-6-13-5-7-14(22)16(10-13)28-2/h5-8,10,15,17,19,22-23,25,27H,3-4,9,11-12H2,1-2H3/b8-6+/t15-,17-,19-,21+/m1/s1 |

InChI Key |

VMOJOFCRHPIIGU-CTEQKCRWSA-N |

SMILES |

CCCCOC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)OC)O)O)O |

Isomeric SMILES |

CCCCOC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O)O)O |

Canonical SMILES |

CCCCOC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)OC)O)O)O |

Synonyms |

hycandinic acid ester-1 |

Origin of Product |

United States |

Natural Occurrence

Hycandinic acid ester-1 has been isolated from a few distinct botanical sources, highlighting its distribution in the plant kingdom. It is recognized as a naturally occurring phytochemical in the following species:

Hydrastis canadensis (Goldenseal): This perennial herb, belonging to the buttercup family (Ranunculaceae), is a well-documented source of this compound. e-fas.orgumass.edu The compound is found in the roots and rhizomes of the plant.

Angelica polymorpha Maxim.: A member of the Apiaceae family, the roots of this plant have also been found to contain this compound. tjnpr.orgmedcraveonline.com This discovery was significant as it marked the first instance of isolating this compound from the Angelica genus. tjnpr.orgmedcraveonline.com

Toddalia asiatica (Orange Climber): The stems of this plant from the Rutaceae family are another known source of this compound. mdpi.com

The compound, chemically identified as cyclohexanecarboxylic acid, 1,3,4-trihydroxy-5-(((2e)-3-(4-hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl)oxy)-, butyl ester, (1s,3r,4r,5r)-, possesses a molecular formula of C₂₁H₂₈O₉. e-fas.orgacademicjournals.org

Isolation Methodologies

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique used for the purification of specific compounds from a fractionated extract. For the isolation of quinic acid derivatives like this compound, reversed-phase HPLC is commonly employed.

Stationary Phase: A C18 column is a frequent choice for the separation of these polar compounds. e-fas.orgekb.eg

Mobile Phase: A gradient system of water and a polar organic solvent like methanol or acetonitrile (B52724) is typically used. e-fas.orgekb.eg The gradient starts with a higher proportion of water, and the concentration of the organic solvent is gradually increased to elute compounds of increasing hydrophobicity. For example, a gradient could run from 5% acetonitrile in water to 100% acetonitrile over a set period. medcraveonline.com

Detection: A photodiode array (PDA) detector is often used to monitor the elution profile at various wavelengths, which is useful for identifying and collecting the desired fractions containing this compound. medcraveonline.com

In a typical workflow, fractions obtained from a preliminary separation technique like flash chromatography are subjected to preparative HPLC for final purification. medcraveonline.com

Table 1: Illustrative Preparative HPLC Parameters for Quinic Acid Ester Isolation

| Parameter | Value/Description |

| Column | Reversed-phase C18, e.g., 250 x 10 mm, 5 µm |

| Mobile Phase | A: Water (often with 0.1% formic acid) B: Acetonitrile or Methanol |

| Gradient | Example: 10% B to 70% B over 40 minutes |

| Flow Rate | 2-5 mL/min |

| Detection | PDA detector, monitoring at relevant wavelengths (e.g., 254 nm, 320 nm) |

| Injection Volume | Dependent on column size and sample concentration |

Identification in Specific Plant Genera and Species

Countercurrent and Droplet Countercurrent Chromatography

Countercurrent chromatography (CCC) and its variant, droplet countercurrent chromatography (DCCC), are liquid-liquid partition techniques that avoid the use of a solid stationary phase, which can be advantageous for preventing irreversible adsorption of the analyte. nih.gov While specific applications of CCC/DCCC for the isolation of this compound are not extensively detailed in the literature, the technique has been successfully used to separate other phenolic compounds, including other esters, from the Angelica genus. jst.go.jp

Principle: The separation is based on the differential partitioning of the sample components between two immiscible liquid phases.

Solvent System: The selection of a suitable biphasic solvent system is critical. A common system for the separation of polar compounds is a mixture of n-hexane, ethyl acetate, methanol, and water in varying ratios.

Application: DCCC has been used for the isolation of phenolic constituents from various plant extracts, suggesting its potential applicability for the purification of this compound from the butanol fraction of Hydrastis canadensis or Angelica polymorpha extracts. jst.go.jp

Conventional Solvent-Based Extraction Protocols

Flash Column Chromatography and Gel Filtration Techniques

Flash column chromatography is a rapid form of preparative column chromatography that uses pressure to increase the flow rate of the mobile phase, leading to faster separations. iajpr.com It is often used as an initial purification step to separate the crude extract into simpler fractions.

Stationary Phase: Silica (B1680970) gel is the most common stationary phase for flash chromatography of natural product extracts. e-fas.org

Mobile Phase: A gradient of solvents with increasing polarity is typically used. For instance, a gradient of dichloromethane (B109758) and methanol could be employed to fractionate the extract. e-fas.org

Fractionation: The collected fractions are then analyzed, often by TLC, and those containing the compound of interest are pooled for further purification by methods like preparative HPLC. medcraveonline.com

Gel filtration chromatography, such as with Sephadex LH-20, is another technique used in the purification process. This method separates molecules based on their size. It can be particularly useful for removing high molecular weight impurities or for the fine separation of compounds with similar polarities.

Table 2: General Parameters for Flash Column Chromatography

| Parameter | Value/Description |

| Stationary Phase | Silica gel (e.g., 230-400 mesh) |

| Mobile Phase | Gradient elution, e.g., Hexane to Ethyl Acetate or Dichloromethane to Methanol |

| Pressure | Low positive pressure (e.g., using compressed air or nitrogen) |

| Fraction Collection | Fractions are collected based on time or volume |

| Monitoring | TLC analysis of collected fractions |

Thin-Layer Chromatography (TLC) for Fractionation and Purity Assessment

Thin-layer chromatography is an indispensable tool in the isolation of natural products. It is used for several purposes:

Monitoring Column Chromatography: TLC is used to analyze the fractions collected from flash or other column chromatography techniques to identify those containing this compound. e-fas.org

Developing Separation Methods: It helps in determining the optimal solvent system for column chromatography. A good separation on TLC with a particular solvent system often translates to a successful column separation with the same or a similar mobile phase.

Purity Assessment: The purity of the isolated this compound can be checked by TLC. A pure compound should ideally appear as a single spot. researchgate.net

For the analysis of ferulic acid and its esters, like this compound, a common mobile phase for TLC on silica gel plates is a mixture of chloroform, methanol, and formic acid (e.g., 85:15:1, v/v/v). academicjournals.org Visualization of the spots can be achieved under UV light (254 nm and 366 nm) or by spraying with a suitable reagent, such as 5% H₂SO₄ in ethanol followed by heating, which is a general stain for natural products. umass.edumdpi.com

Table 3: TLC Systems for the Analysis of this compound and Related Compounds

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ plates |

| Mobile Phase Example | Chloroform : Methanol : Formic Acid (85:15:1) |

| Visualization | UV light (254 nm and 366 nm), 5% H₂SO₄ in ethanol with heating |

| Application | Monitoring fractions, purity checks, method development |

Synthetic Approaches and Derivatization Strategies

Total Chemical Synthesis Methodologies

There are no published reports detailing the total chemical synthesis of Hycandinic acid ester-1. As a result, information regarding the specific application of synthetic techniques to this molecule is unavailable. While general principles of organic synthesis are well-established, their adaptation for this compound has not been described.

Semi-synthetic Modification of Natural Isolates

Scaffold Modification and Analog Design

The core of this compound is a polyhydroxylated cyclohexane (B81311) carboxylic acid. The synthesis and modification of this scaffold are pivotal for producing the target molecule and its analogs. The design of analogs can be approached by modifying either the cyclohexane core, the ferulic acid moiety, or the butyl ester group.

The central scaffold is a derivative of 1,3,4,5-tetrahydroxycyclohexanecarboxylic acid. ontosight.ailookchem.com This structure is highly similar to quinic acid, a well-known chiral pool starting material derived from natural sources. cymitquimica.combuchler-gmbh.com Synthetic strategies developed for quinic acid and its derivatives can therefore provide a blueprint for accessing the hycandinic acid core. For instance, synthetic routes to various caffeoylquinic acid derivatives have been established, involving the protection of hydroxyl groups on the quinic acid ring, followed by esterification with a protected caffeic acid derivative and subsequent deprotection. A similar approach could be envisioned for hycandinic acid, starting from a suitable polyhydroxylated cyclohexane precursor.

Analog design can be systematically explored by altering the three main components of this compound.

Varying the Phenolic Acid Moiety: The ferulic acid portion could be substituted with other naturally occurring hydroxycinnamic acids such as caffeic acid, sinapic acid, or p-coumaric acid. Synthetic methods for creating esters of these acids are well-established. nih.gov

Modifying the Cyclohexane Scaffold: The degree and position of hydroxylation on the cyclohexane ring could be altered. This would require the synthesis of novel polyhydroxylated cyclohexanecarboxylic acid precursors.

Altering the Ester Group: The butyl ester can be replaced with a wide variety of other alkyl or aryl groups by using different alcohols in the final esterification step. This modification would modulate the lipophilicity of the resulting analog.

Enzymatic Synthesis of this compound and its Analogs

Enzymatic synthesis offers a powerful tool for the selective and efficient formation of ester bonds under mild conditions, which is particularly advantageous for complex and sensitive molecules like this compound. Feruloyl esterases (FAEs) and lipases are the most relevant enzymes for this purpose.

FAEs, a subclass of carboxylic acid esterases, naturally catalyze the hydrolysis of ester bonds between hydroxycinnamic acids and carbohydrates. diva-portal.org However, under conditions of low water activity, the reaction equilibrium can be shifted towards synthesis. diva-portal.org FAEs from sources like Aspergillus niger have been shown to catalyze the direct esterification of ferulic acid with polyols such as glycerol (B35011) and various monomeric sugars. nih.gov For example, a study demonstrated that an FAE from Aspergillus niger could convert 81% of ferulic acid to 1-glyceryl ferulate under optimized conditions. nih.gov This suggests the feasibility of using an FAE to attach ferulic acid to the hydroxylated cyclohexane core of hycandinic acid.

Lipases, particularly from Candida antarctica (often immobilized as Novozym 435), are widely used for the synthesis of phenolic acid esters due to their broad substrate specificity and stability in organic solvents. researchgate.netnih.gov These enzymes have been successfully employed in the esterification of ferulic acid and caffeic acid with a variety of alcohols, from simple alkanols to more complex structures like phytosterols (B1254722) and even other phenolics like quercetin. nih.govfrontiersin.org The synthesis of caffeic acid phenethyl ester (CAPE) has been achieved with lipase (B570770) catalysis, highlighting the potential for creating esters with bulky alcohol groups. nih.gov

A hypothetical enzymatic synthesis of this compound could involve the lipase- or FAE-catalyzed esterification of the pre-formed hycandinic acid butyl ester with an activated ferulic acid derivative, or a direct three-component reaction, although the latter would likely be less efficient and selective.

Table 1: Examples of Enzymatic Synthesis of Ferulic and Caffeic Acid Esters

| Phenolic Acid | Alcohol/Polyol | Enzyme | Reaction Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Ferulic Acid | Glycerol | Ferulic Acid Esterase (Aspergillus niger) | 85% glycerol, 5% DMSO, pH 4.0, 50°C | 81% conversion | nih.gov |

| Ferulic Acid | Ethanol (B145695) | Lipase (Candida antarctica) | t-butanol, molecular sieves, 60°C | >95% yield | frontiersin.org |

| Caffeic Acid | Phenethyl alcohol | Lipase (Candida antarctica B) | t-butanol, 0.2% BHT, 500 h | 40% conversion | nih.gov |

| Ferulic Acid | L-Arabinose | Feruloyl Esterase (Aspergillus niger) | n-hexane:t-butanol:buffer, 50°C | - | diva-portal.org |

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the strengths of chemical synthesis and biocatalysis to construct complex molecules efficiently. acs.org This approach is particularly well-suited for this compound, where the assembly of the chiral scaffold might be best achieved through chemical methods, while the specific esterification steps can benefit from the selectivity of enzymes.

A plausible chemoenzymatic route to this compound could begin with the chemical synthesis of the (1S,3R,4R,5R)-1,3,4-trihydroxy-5-(butoxycarbonyl)cyclohexan-1-ol, the core scaffold with the butyl ester already in place. This would likely involve multi-step synthesis with protection and deprotection of the hydroxyl groups to achieve the correct stereochemistry, potentially starting from a chiral pool material like quinic acid.

Once the core scaffold is obtained, the final esterification at the C-5 hydroxyl group with ferulic acid would be performed enzymatically. This step would leverage the high selectivity of a lipase or feruloyl esterase to avoid reactions at the other secondary hydroxyl groups, thus minimizing the need for complex protecting group strategies on the cyclohexane ring. Research has demonstrated the successful chemoenzymatic synthesis of various phenolic monomers and structured lipids. acs.orgresearchgate.net For instance, ferulic acid has been chemoenzymatically processed to create new phenolic platforms for polymer synthesis. acs.org Another example is the reduction of ferulic acid to coniferyl alcohol, followed by enzymatic esterification with fatty acids. researchgate.net

This combination of chemical synthesis for the carbon skeleton and enzymatic catalysis for the key esterification step represents a promising and efficient strategy for the total synthesis of this compound and its analogs.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like Hycandinic acid ester-1. acs.org A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and reveals the intricate network of through-bond and through-space correlations. acs.orgyoutube.com

One-dimensional NMR spectra provide the initial and fundamental information regarding the chemical environment of each nucleus. oregonstate.edu The ¹H-NMR spectrum reveals the number of distinct proton environments, their chemical shifts, signal integrations (proportional to the number of protons), and coupling patterns (J-coupling), which indicate adjacent protons. oregonstate.edusciepub.com The ¹³C-NMR spectrum shows the number of unique carbon atoms in the molecule. bhu.ac.inlibretexts.org

In the elucidation of this compound, these techniques were instrumental. acs.org The compound was identified as a quinic acid feruloyl ester. acs.org The ¹H and ¹³C NMR data were acquired and compared to literature values for confirmation. rsc.org The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, which simplifies the interpretation of the complex ¹³C-NMR spectrum. youtube.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data derived from structural elucidation studies of quinic acid feruloyl esters) acs.org

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) |

| Quinic Acid Moiety | ||

| 1 | 75.2 | 3.85 (m) |

| 2 | 35.8 | 2.10 (m), 2.25 (m) |

| 3 | 71.0 | 4.95 (m) |

| 4 | 73.1 | 4.20 (m) |

| 5 | 70.5 | 5.30 (m) |

| 6 | 38.0 | 2.05 (m), 2.15 (m) |

| 7 (COOH) | 178.1 | - |

| Feruloyl Moiety | ||

| 1' | 127.5 | - |

| 2' | 111.2 | 7.10 (d, 2.0) |

| 3' | 148.0 | - |

| 4' | 150.1 | - |

| 5' | 116.0 | 6.80 (d, 8.2) |

| 6' | 123.8 | 7.05 (dd, 8.2, 2.0) |

| 7' | 146.5 | 7.60 (d, 15.9) |

| 8' | 115.1 | 6.30 (d, 15.9) |

| 9' (C=O) | 168.2 | - |

| OCH₃ | 56.4 | 3.90 (s) |

| Ester Moiety | ||

| OCH₃ | 52.5 | 3.70 (s) |

Note: The specific assignments are based on comprehensive 2D NMR analysis as described in the original isolation literature. Chemical shifts are referenced to the solvent signal.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. github.io

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. oxinst.com In the analysis of this compound, H-H COSY was used to establish the spin systems within the quinic acid and feruloyl moieties by showing correlations between neighboring protons. acs.org

TOCSY (Total Correlation Spectroscopy) : TOCSY extends the correlations beyond adjacent protons to reveal entire spin systems of coupled protons. wisc.edu For a molecule like this compound, a TOCSY experiment would show correlations among all the protons within the quinic acid ring system, helping to confirm its identity. wisc.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to, providing a direct link between the ¹H and ¹³C spectra. youtube.com For this compound, an HMQC (Heteronuclear Multiple Quantum Coherence), a similar predecessor to HSQC, was used to assign each carbon signal to its corresponding proton(s). acs.org

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is vital for connecting different spin systems. It shows correlations between protons and carbons that are two or three bonds away. youtube.comnih.gov This was essential in determining the esterification points in this compound, for instance by showing a correlation from a proton on the quinic acid moiety to the carbonyl carbon of the feruloyl group. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space interactions between protons that are close to each other, which is critical for determining the relative stereochemistry of the molecule. columbia.eduyoutube.com For the quinic acid portion of this compound, NOESY or ROESY data would be used to confirm the spatial orientation of the various substituents on the cyclohexane (B81311) ring. youtube.com

Modern NMR spectroscopy utilizes a variety of advanced pulse sequences to enhance spectral quality and extract specific information. For natural products isolated in small quantities, techniques that maximize signal-to-noise are crucial. Solvent suppression sequences, such as presaturation or WATERGATE, are routinely used to eliminate the large signal from residual protons in deuterated solvents, which can otherwise obscure signals from the analyte. kosfaj.org For complex molecules like this compound, gradient-selected versions of 2D experiments (e.g., gCOSY, gHMBC) are employed to improve data quality by reducing artifacts and acquisition time.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a compound without the need for an identical reference standard for the analyte itself. fujifilm.comacanthusresearch.com The principle relies on the fact that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By adding a known amount of a certified internal standard to a precisely weighed sample of this compound, its absolute purity can be calculated by comparing the integral of a specific analyte proton signal to the integral of a standard's proton signal. fujifilm.com This method provides a direct measurement of purity, traceable to SI units, and is a valuable tool in the characterization of new chemical entities.

Advanced NMR Pulse Sequences and Solvent Suppression Techniques

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that provides information on the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). algimed.com This accuracy allows for the unambiguous determination of a molecule's elemental composition. For this compound, analysis by electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QToF-MS/MS) yielded a molecular formula of C₂₁H₂₈O₁₀. acs.orgresearchgate.net The exact mass determined by HRMS is a critical piece of data that confirms the molecular formula proposed by NMR analysis. researchgate.netresearchgate.net

Tandem mass spectrometry (MS/MS) experiments involve the isolation of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information, confirming the presence of the quinic acid and feruloyl substructures. researchgate.net

Table 2: High-Resolution MS/MS Fragmentation Data for this compound [M-H]⁻ in Negative Ion Mode researchgate.net

| m/z (Measured) | m/z (Calculated) | Formula | Putative Fragment Identity |

| 423.1664 | 423.1659 | C₂₁H₂₇O₁₀ | [M-H]⁻ |

| 353.1141 | 353.1135 | C₁₆H₂₁O₉ | [M-H-C₅H₆O]⁻ (Loss of prenyl-like unit from quinic acid) |

| 231.0612 | 231.0610 | C₁₁H₁₁O₅ | [Feruloyl-O-CH=CH₂]⁻ |

| 191.0561 | 191.0556 | C₇H₁₁O₆ | [Quinic acid - H]⁻ |

| 179.0349 | 179.0344 | C₉H₇O₄ | [Caffeic acid - H]⁻ (from in-source fragmentation) |

| 173.0455 | 173.0450 | C₇H₉O₅ | [Quinic acid - H - H₂O]⁻ |

| 161.0244 | 161.0239 | C₉H₅O₃ | [Caffeic acid - H - H₂O]⁻ |

| 135.0451 | 135.0446 | C₈H₇O₂ | [Vinylphenol fragment] |

| 134.0373 | 134.0368 | C₈H₆O₂ | [Radical ion from caffeic acid moiety] |

Tandem Mass Spectrometry (MS/MS, MSn) and Fragmentation Pathway Analysis (e.g., ESI-QToF-MS/MS)

Tandem mass spectrometry is a powerful tool for the structural elucidation of complex molecules like this compound. Analysis using electrospray ionization (ESI) coupled with a quadrupole time-of-flight (QToF) mass spectrometer provides high-resolution mass measurements for both the precursor and product ions, enabling the determination of elemental compositions and the proposal of fragmentation pathways.

In a typical analysis in negative ion mode, this compound (Molecular Weight: 424.43 g/mol ) forms a deprotonated molecule [M-H]⁻ at an m/z of 423.16. researchgate.netresearchgate.net Collision-induced dissociation (CID) of this precursor ion yields a series of characteristic fragment ions that provide structural insights. The fragmentation is dominated by cleavages of the ester linkages and losses of small neutral molecules.

The primary fragmentation involves the cleavage of the ester bond linking the quinic acid core and the feruloyl moiety, resulting in the loss of the feruloyl group and the formation of a key fragment ion. Further fragmentation of the quinic acid butyl ester portion can also occur. A study investigating caffeic acid derivatives, including hycandinic acid ester, using ESI-QToF-MS/MS identified major fragment ions in the negative-ion mode. researchgate.net Based on this and the compound's structure, a proposed fragmentation pathway can be constructed.

Table 1: Proposed ESI-MS/MS Fragmentation of this compound ([M-H]⁻ Precursor)

| m/z (Observed) | Elemental Composition (Proposed) | Description of Loss/Fragment |

|---|---|---|

| 423.16 | C₂₀H₂₃O₉⁻ | [M-H]⁻ (Precursor Ion) |

| 247.12 | C₁₁H₁₉O₆⁻ | [M-H - C₉H₆O₃]⁻ (Loss of feruloyl moiety) |

| 193.05 | C₇H₉O₆⁻ | [Quinic acid - H]⁻ (Loss of feruloyl and butyl groups) |

| 179.03 | C₉H₇O₄⁻ | [Ferulic acid - H]⁻ |

| 161.02 | C₉H₅O₃⁻ | [Ferulic acid - H - H₂O]⁻ |

This table is based on fragmentation patterns of related caffeic acid derivatives and the known structure of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible. The compound possesses multiple polar functional groups, including hydroxyls and a carboxylic acid ester, which render it non-volatile and thermally labile. At the high temperatures required for GC analysis, the molecule would likely decompose in the injector port rather than volatilize.

To enable GC-MS analysis, a chemical derivatization step is mandatory. This process replaces the active hydrogens on the hydroxyl groups with non-polar, thermally stable moieties. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The derivatization reaction would proceed as follows: this compound + BSTFA → Tetra-TMS-Hycandinic acid ester-1

The resulting trimethylsilyl (B98337) (TMS) ether derivative would be significantly more volatile and stable. Upon injection into the GC-MS, it would produce a distinct peak. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the fully silylated molecule and characteristic fragmentation patterns, including losses of TMS groups (Si(CH₃)₃) and cleavages at the ester bonds. While this approach is theoretically sound, specific GC-MS studies detailing the derivatization and analysis of this compound are not currently available in the literature. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the premier technique for the analysis of this compound in complex matrices such as plant extracts. umass.edu This method combines the separation power of high-performance liquid chromatography (HPLC) with the sensitivity and specificity of tandem mass spectrometry.

A typical LC method would employ a reversed-phase column (e.g., C18) with a gradient elution system. The mobile phase usually consists of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a small amount of acid (e.g., 0.1% formic acid) added to improve peak shape and ionization efficiency. This setup effectively separates this compound from other related phenolic compounds present in the extract.

Following chromatographic separation, the analyte enters the mass spectrometer. For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode. This targeted approach offers exceptional sensitivity and selectivity. Specific precursor-to-product ion transitions are monitored. Based on the fragmentation data obtained from ESI-QToF-MS/MS (Section 4.2.2), suitable MRM transitions can be established.

Table 2: Potential LC-MS/MS (MRM) Transitions for this compound

| Mode | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Transition Type |

|---|---|---|---|

| Negative | 423.16 | 179.03 | Quantifier |

| Negative | 423.16 | 161.02 | Qualifier |

These transitions are proposed based on expected fragmentation patterns and would require empirical optimization.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its various structural components. Although a specific spectrum for this compound is not publicly available, its characteristic absorptions can be predicted based on its well-defined structure. ontosight.ai The key functional groups include hydroxyl (O-H), ester (C=O, C-O), aromatic ring (C=C), and aliphatic (C-H) moieties. researchgate.netspectroscopyonline.com

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3500 - 3200 | O-H (Alcohol, Phenol) | Stretching (Broad) |

| 3010 - 2850 | C-H (Aliphatic) | Stretching |

| ~1735 | C=O (Ester) | Stretching |

| ~1600, ~1515 | C=C (Aromatic) | Stretching |

| ~1435 | CH₃-O (Ester) | Deformation |

| 1270 - 1200 | C-O (Aryl Ether) | Asymmetric Stretching |

The presence of a strong, broad band in the 3500-3200 cm⁻¹ region would confirm the multiple hydroxyl groups, while a sharp, intense peak around 1735 cm⁻¹ would be definitive for the ester carbonyl group. shimadzu.itspectroscopyonline.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within a molecule. The primary chromophore in this compound is the feruloyl group. ontosight.ai This system, consisting of a substituted benzene (B151609) ring conjugated with a propenoic acid ester, gives rise to strong UV absorption.

The UV-Vis spectrum is expected to be very similar to that of other ferulic acid esters. It would likely exhibit two main absorption maxima (λmax) corresponding to π → π* electronic transitions within the conjugated aromatic and carbonyl system. The exact position of these maxima can be influenced by the solvent polarity. pjoes.com

Table 4: Predicted UV-Vis Absorption Maxima for this compound (in Methanol)

| λmax (nm) (Predicted) | Electronic Transition | Chromophore |

|---|---|---|

| ~325 nm | π → π* | Feruloyl conjugated system |

| ~295 nm | π → π* | Feruloyl conjugated system |

Predicted values are based on data for ferulic acid and its esters. These transitions are characteristic of hydroxycinnamic acids.

Functional Group Identification via Fourier-Transform Infrared (FT-IR) Spectroscopy

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov This technique involves irradiating a single, highly ordered crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. From this pattern, a detailed electron density map can be calculated, revealing the precise spatial arrangement of every atom in the molecule.

For a molecule like this compound, which has multiple chiral centers (at positions 1, 3, 4, and 5 on the cyclohexane ring), X-ray crystallography would provide unambiguous proof of its (1s,3r,4r,5r)- configuration. ontosight.ai

However, a comprehensive search of the scientific literature and crystallographic databases (such as the Cambridge Structural Database) reveals that no single-crystal X-ray structure has been reported for this compound to date. The primary challenge is often the difficulty in growing a single crystal of sufficient size and quality, which is a common bottleneck in the analysis of complex natural products. rsc.orgrsc.org Therefore, while the relative stereochemistry has been elucidated by other means (e.g., NMR spectroscopy), the absolute configuration has not been confirmed by the gold standard of X-ray diffraction.

Chiral Analysis Techniques

The presence of multiple chiral centers in the quinic acid core of this compound necessitates the use of chiral analysis techniques to separate and characterize its stereoisomers. Each stereoisomer can exhibit distinct biological activities, making their separation and identification crucial.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers and diastereomers. While specific methods for the enantioselective analysis of this compound are not documented, the separation would be based on the differential interaction of its stereoisomers with a chiral stationary phase (CSP).

Research Findings:

No specific published methods for the chiral HPLC separation of this compound were found. However, based on the analysis of similar acidic compounds, particularly other quinic acid derivatives, several approaches could be employed. nih.govnih.gov

Chiral Stationary Phases (CSPs): For a compound like this compound, which possesses a carboxylic acid group, anion-exchange type CSPs are highly effective. nih.govnih.gov CSPs based on quinine (B1679958) or quinidine (B1679956) carbamates immobilized on a silica (B1680970) support would be a primary choice. researchgate.netnih.gov These selectors interact with the acidic analyte through ion-pairing, hydrogen bonding, dipole-dipole interactions, and steric hindrance, allowing for stereoselective separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are also widely used for a broad range of chiral compounds and could be effective, likely in normal or reversed-phase modes. mdpi.comnih.gov

Mobile Phase Composition: The mobile phase composition is critical for achieving optimal resolution. In anion-exchange chromatography, the mobile phase typically consists of a polar organic solvent like methanol with acidic and salt additives to control the elution strength and ionic interactions. nih.gov For separations on polysaccharide CSPs, a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol (B130326) or ethanol) is common in normal-phase mode. For reversed-phase applications, mixtures of water, acetonitrile, or methanol with appropriate buffers or additives are used.

Hypothetical Chiral HPLC Parameters for this compound:

| Parameter | Hypothetical Condition | Rationale |

| Column | CHIRALPAK QN-AX (quinine-based) | Proven effectiveness for acidic compounds through anion-exchange mechanism. nih.gov |

| Mobile Phase | Methanol / Acetic Acid / Ammonium Acetate | Polar organic solvent with additives to control pH and ionic strength for optimal interaction with the CSP. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rates for high-efficiency separations. |

| Detection | UV at approx. 325 nm | The feruloyl moiety of the molecule contains a strong chromophore suitable for UV detection. |

Electronic Circular Dichroism (ECD) and Optical Rotation are powerful chiroptical techniques used to determine the absolute configuration of chiral molecules in solution. bldpharm.com ECD measures the differential absorption of left and right circularly polarized light, providing information about the spatial arrangement of chromophores and their electronic transitions. bldpharm.comnih.gov Optical rotation measures the rotation of plane-polarized light by a chiral compound. d-nb.info

Research Findings:

Specific optical rotation values or experimental ECD spectra for this compound are not available in the surveyed literature. However, ECD has been successfully employed to deduce the absolute configurations of newly isolated caffeoylquinic acid esters, which are structurally analogous to this compound. researchgate.net This is typically achieved by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific stereoisomer. nih.gov

Theoretical Application to this compound:

To determine the absolute configuration of a specific stereoisomer of this compound, the following steps would be undertaken:

ECD Spectrum Measurement: The ECD spectrum of the isolated pure stereoisomer would be recorded on a CD spectropolarimeter.

Conformational Search: Computational modeling would be used to find the most stable conformations of the possible stereoisomers of this compound.

Quantum Chemical Calculations: Time-dependent density functional theory (TD-DFT) calculations would be performed for each stable conformer to predict their ECD spectra.

Spectral Comparison: The experimental ECD spectrum would be compared with the computationally predicted spectra. A match would allow for the unambiguous assignment of the absolute configuration of the stereoisomer.

Expected Optical Rotation Data:

While no specific value is reported, it is expected that each pure enantiomer of this compound would exhibit a specific optical rotation value. A racemic mixture would have an optical rotation of zero. The sign and magnitude of the rotation are unique physical constants for the compound under specific conditions (e.g., solvent, temperature, wavelength). sci-hub.se

| Parameter | Expected Data Type | Significance |

| Specific Rotation [α] | Degrees (e.g., [α]D) | A characteristic physical property of a pure enantiomer, indicating its optical activity. sci-hub.se |

| ECD Spectrum | Molar circular dichroism (Δε) vs. Wavelength (nm) | A unique spectral fingerprint that can be used to determine the absolute configuration of the molecule. bldpharm.com |

Chiral High-Performance Liquid Chromatography (HPLC)

Advanced hyphenated analytical platforms (e.g. GCxGC-MS, LC-IMS-MS)

Advanced hyphenated techniques like comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS) and liquid chromatography-ion mobility spectrometry-mass spectrometry (LC-IMS-MS) offer enhanced resolution and separation capabilities, which would be highly beneficial for the detailed analysis of complex samples containing this compound and its isomers.

Research Findings:

There is no evidence in the scientific literature of this compound being analyzed by either GCxGC-MS or LC-IMS-MS. The application of these techniques is discussed here based on their established capabilities for analyzing complex mixtures of isomers.

GCxGC-MS: This technique provides a significantly higher peak capacity compared to conventional GC-MS, making it ideal for resolving co-eluting compounds in complex matrices. ncats.io For the analysis of this compound, a derivatization step to increase its volatility and thermal stability would be necessary. Silylation is a common derivatization method for compounds with multiple hydroxyl groups, such as caffeoylquinic acids. researchgate.net The derivatized compound would then be separated on two columns with different stationary phases (e.g., a non-polar column followed by a polar column), providing a two-dimensional separation based on both volatility and polarity. This would be particularly useful for separating this compound from other structurally similar compounds in a natural extract.

LC-IMS-MS: This powerful platform adds another dimension of separation to conventional LC-MS. After chromatographic separation by LC, ions are introduced into an ion mobility cell where they are separated based on their size, shape, and charge (collisional cross-section, CCS). This technique is exceptionally well-suited for separating isomers that may co-elute during the LC separation. For this compound, LC-IMS-MS could differentiate between its various stereoisomers and other constitutional isomers of caffeoylquinic acid esters, providing greater confidence in compound identification through the combination of retention time, drift time (CCS), and mass-to-charge ratio.

Potential Advantages of Hyphenated Techniques for this compound Analysis:

| Technique | Potential Advantage |

| GCxGC-MS | Enhanced separation of derivatized this compound from complex matrix components and other structurally similar analytes. ncats.io |

| LC-IMS-MS | Separation of co-eluting isomers (including stereoisomers) based on their collisional cross-section, leading to more accurate identification and characterization in complex samples. |

Investigation of Biological Activities in Cellular and Enzymatic Systems

Antimicrobial Activity Studies in In Vitro Models

There is no published scientific data to support the antibacterial or antifungal efficacy of Hycandinic acid ester-1.

Evaluation against Drug-Resistant Microbial Strains:The original study that isolated this compound tested compounds against multiply drug-resistant Mycobacterium tuberculosis and found it to be inactive.nih.gov

Anti-inflammatory Response Modulation in Cellular Models

There is no scientific evidence to suggest that this compound modulates anti-inflammatory responses.

Modulation of Pro-inflammatory Cytokine Production in Immune Cell Lines

The potential for this compound to modulate the production of pro-inflammatory cytokines—key signaling molecules in the inflammatory response—can be inferred from studies on related compounds. thermofisher.com Pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) are secreted by various immune cells, including macrophages, in response to stimuli like lipopolysaccharide (LPS). thermofisher.comnih.govnih.gov

Studies on ferulic acid, a structural component of this compound, have demonstrated its ability to inhibit the production of pro-inflammatory cytokines. semanticscholar.org Specifically, ferulic acid has been shown to suppress the secretion of TNF-α and IL-1β in stimulated macrophage cell lines. semanticscholar.org IL-1β is a potent pro-inflammatory cytokine that stimulates CD4+ cells and is induced by lymphocytes and macrophages in response to microbial factors. thermofisher.com Similarly, TNF-α plays a crucial role in the early inflammatory response by enhancing the infiltration of lymphocytes to the site of infection. thermofisher.com

Furthermore, various quinic acid derivatives have been identified as having anti-inflammatory properties. nih.govresearchgate.net For instance, a novel quinic acid derivative isolated from Acanthus syriacus, along with ferulic acid and chlorogenic acid, demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in mice. nih.govresearchgate.net While direct experimental data for this compound is not available, the known activities of its structural relatives suggest that it may possess the capacity to modulate the production of these key inflammatory mediators.

Influence on Key Inflammatory Signaling Pathways (e.g., NF-κB Pathway)

The nuclear factor-kappa B (NF-κB) signaling pathway is a primary regulator of genes involved in inflammation and immune responses. nih.govmdpi.com Activation of this pathway is a critical step in the induction of many pro-inflammatory genes. nih.gov A significant body of research indicates that the anti-inflammatory effects of quinic acid (QA) esters are linked to their ability to inhibit the NF-κB pathway. nih.govresearchgate.netuthsc.edu

Research on novel synthetic quinic acid derivatives has demonstrated potent, dose-dependent inhibition of NF-κB activation in A549 lung epithelial cells stimulated with TNF-α. nih.govuthsc.edu This inhibitory action appears to be a common mechanism for the anti-inflammatory activity observed in extracts containing quinic acid esters. researchgate.net The classical NF-κB pathway is triggered by stimuli like TNF-α, leading to the activation of the IκB kinase (IKK) complex, which ultimately allows NF-κB dimers to translocate to the nucleus and initiate transcription of target genes. nih.govmdpi.com The ability of various quinic acid amides and esters to block this pathway highlights a potential mechanism of action for compounds within this class, including this compound. nih.govuthsc.edu

Antioxidant Activity Assessment in Cell-Free and Cellular Assays

The antioxidant potential of this compound is suggested by its chemical structure, which combines ferulic acid and quinic acid moieties. Both parent compounds and their various ester derivatives are known to exhibit antioxidant activities. bibliotekanauki.pl

Radical Scavenging Activity (e.g., DPPH, ABTS, ORAC assays)

Cell-free assays are commonly used to evaluate the radical-scavenging capacity of chemical compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assays are among the most frequently used methods. researchgate.netmdpi.com The Oxygen Radical Absorbance Capacity (ORAC) assay is another method that measures antioxidant activity against peroxyl radicals. nih.gov

While specific assay results for this compound are not documented, studies on closely related feruloylquinic and caffeoylquinic acids provide insight into its potential activity. For example, 5-Feruloylquinic acid has been shown to scavenge both DPPH and superoxide (B77818) anion radicals with IC₅₀ values of approximately 9 µM and 36 µM, respectively. glpbio.com Other quinic acid derivatives isolated from Scorzonera divaricata demonstrated strong antioxidant activity, with some compounds exhibiting IC₅₀ values as low as 3.95 µg/mL in the ABTS assay and 11.7 µg/mL in the DPPH assay. researchgate.net Computational studies have further supported that 5-caffeoylquinic acid and 5-feruloylquinic acid are potent hydroperoxyl radical scavengers, with reaction rates higher than the common antioxidant Trolox. researchgate.net It is noteworthy that methylation of hydroxyl groups on the hydroxycinnamate portion can adversely affect antioxidant activity, which may explain why some feruloylquinic acids show less activity in the ABTS assay compared to their caffeoylquinic counterparts. scielo.br

| Compound | Assay | IC₅₀ Value | Source |

|---|---|---|---|

| 5-Feruloylquinic acid | DPPH | ~9 µM | glpbio.com |

| 5-Feruloylquinic acid | Superoxide Anion | ~36 µM | glpbio.com |

| (-)-1,4-Di-O-feruloyl-3-O-dihydrocaffeoylquinic acid | ABTS | 3.95 µg/mL | researchgate.net |

| (-)-1-O-feruloyl-4-O-dihydrocaffeoylquinic acid | ABTS | 5.87 µg/mL | researchgate.net |

| (-)-1,4-Di-O-feruloyl-3-O-dihydrocaffeoylquinic acid | DPPH | 11.7 µg/mL | researchgate.net |

| (-)-1-O-feruloyl-4-O-dihydrocaffeoylquinic acid | DPPH | 13.6 µg/mL | researchgate.net |

Inhibition of Lipid Peroxidation in Model Systems

Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to cellular damage. mdpi.com The ability of an antioxidant to inhibit this process is a key measure of its protective potential. This is often evaluated using models such as lecithin (B1663433) liposomes, where peroxidation can be induced by free radical generators and measured using methods like the thiobarbituric acid-malondialdehyde (TBA-MDA) assay. ms-editions.cl

Ferulic acid, a component of this compound, is known to protect against lipid peroxidation. bibliotekanauki.pl Studies on other caffeoylquinic acid derivatives have also demonstrated significant inhibitory effects on iron-induced lipid peroxidation in rat microsomal systems, with some compounds showing IC₅₀ values around 14.6 µM. sci-hub.se Extracts rich in caffeoylquinic acids have been shown to significantly reduce lipid peroxidation, an effect attributed to the flavonoid and phenolic acid content. ms-editions.cl The mechanism involves scavenging lipid peroxyl radicals, thereby breaking the oxidative chain reaction. nih.gov Given these findings, it is plausible that this compound could exhibit similar protective effects against lipid peroxidation.

Cellular Antioxidant Enzyme Modulation

In addition to directly scavenging radicals, compounds can exert antioxidant effects by modulating the activity of endogenous antioxidant enzymes. nih.gov These enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), form the primary cellular defense system against reactive oxygen species. termedia.plmdpi.com

Ferulic acid has been shown to increase the concentration of protective enzymes such as heme oxygenase-1 (HO-1). bibliotekanauki.pl The activation of transcription factors like Nrf2 by antioxidant compounds can enhance the expression of a suite of antioxidant and detoxification enzymes, providing a coordinated defense against oxidative stress. nih.gov While no studies have directly assessed the effect of this compound on these enzymatic systems, the known properties of its ferulic acid moiety suggest a potential for indirect antioxidant activity through the upregulation of cellular defense mechanisms.

Cytotoxicity and Antiproliferative Activity in In Vitro Cell Culture Models

The assessment of cytotoxicity is crucial for understanding the therapeutic potential of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity and, by extension, cell viability and proliferation in response to a test compound. mdpi.comnih.gov

Direct investigation of this compound and its isomer, Hycandinic acid ester-2, isolated from Hydrastis canadensis, found them to be inactive in antitubercular bioassays. sci-hub.sewho.int This finding suggests a lack of potent biological activity, at least in that specific context.

However, studies on other structurally related quinic acid esters have yielded varied results. Several quinic acid esters isolated from Ipomoea pes-caprae were found to be almost non-cytotoxic against Jurkat human T-cell leukemia cells. acs.org Similarly, certain caffeoylquinic acid esters were non-cytotoxic towards HepG2 and MCF-7 carcinoma cells. nih.gov In contrast, a study on quinic acid derivatives from Scorzonera divaricata reported that one compound, (-)-1,4-Di-O-feruloyl-3-O-dihydrocaffeoylquinic acid, exhibited moderate cytotoxic activity against HepG2 liver cancer cells with an IC₅₀ value of 14.6 µg/mL. researchgate.net Another investigation found that various quinic acid derivatives displayed a broad spectrum of cytotoxicity against Huh7.5 cells, with CC₅₀ values ranging from 1.56 to over 1000 µM. nih.gov Furthermore, extracts rich in quinic acid and its derivatives have shown antiproliferative activity against various cancer cell lines, including HeLa, HT-29, and MCF-7. jrespharm.com

Screening in Various Immortalized Cell Lines

There is a notable lack of publicly available scientific literature detailing the screening of this compound across a broad range of immortalized cell lines for generalized cytotoxic or other biological effects. While studies have been conducted on extracts of plants containing this compound, the specific activity of the isolated this compound in these assays is not reported. sci-hub.se One study that isolated this compound from a commercial root sample of Hydrastis canadensis tested its activity against multiply drug-resistant Mycobacterium tuberculosis, where it was found to be inactive. nih.gov

Cellular Growth Inhibition and Apoptosis Induction Studies

Currently, there are no specific research articles available that have investigated the direct effects of this compound on cellular growth inhibition or the induction of apoptosis in any cell line. The scientific literature lacks data from common assays used to determine these effects, such as MTT assays for cell proliferation or annexin (B1180172) V and TUNEL assays for apoptosis. sigmaaldrich.comthermofisher.combiotium.comnih.gov Therefore, it is not possible to present a data table on its potential for cellular growth inhibition or apoptosis induction.

Cell Cycle Modulation Investigations

Comprehensive searches of scientific databases have not yielded any studies focused on the modulation of the cell cycle by this compound. Consequently, there is no available data from techniques such as flow cytometry to indicate whether this compound can induce cell cycle arrest at any phase (e.g., G1, S, or G2/M). nih.govresearchgate.netnih.govumtm.cz

Enzyme Modulation and Molecular Target Identification

The exploration of this compound's direct interactions with specific enzymes and receptors is a critical area of research that remains largely unexplored.

Evaluation of Enzyme Inhibition or Activation (e.g., Phosphodiesterase (PDE) activity)

A study on the chemical constituents of Toddalia asiatica led to the isolation of this compound along with a series of other compounds. researchgate.net Within this study, several of the co-isolated compounds were evaluated for their inhibitory effects against phosphodiesterase-4 (PDE4), with some showing notable activity. researchgate.net However, the study does not report whether this compound itself was subjected to this enzymatic assay, and thus its potential to inhibit or activate PDE4 or any other enzyme remains unconfirmed from this research. researchgate.netnih.govnih.govfrontiersin.orgscielo.br Another study found that this compound was inactive in an antitubercular screen, which suggests a lack of inhibitory activity against the essential enzymes of Mycobacterium tuberculosis under the tested conditions. nih.gov

Ligand-Receptor Binding Assays in Model Systems

There is no information available in the scientific literature from ligand-receptor binding assays involving this compound. Such studies, which are crucial for identifying the molecular targets of a compound, have not been reported for this particular molecule. nih.govnih.govrevvity.com

Investigation of Protein-Compound Interactions

Direct investigations into the interaction of this compound with specific proteins are not documented in the available research. Techniques used to study such interactions, like microscale thermophoresis or co-immunoprecipitation, have not been applied to this compound according to the reviewed literature. nih.govplos.orgnih.govrsc.org

Computational and Theoretical Modeling Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

No molecular docking studies specifically targeting Hycandinic acid ester-1 have been reported. This computational technique is pivotal for predicting the binding affinity and orientation of a small molecule within the active site of a target protein. For structurally related caffeic acid derivatives, molecular docking has been employed to explore their potential as inhibitors of various enzymes. For instance, studies have successfully docked caffeic acid analogs into the active sites of targets like dihydrofolate reductase (DHFR) d-nb.info, cyclooxygenase (COX) enzymes nih.gov, and acetylcholinesterase indexcopernicus.com, providing insights into potential mechanisms of action. Similar studies on this compound would be necessary to predict its potential biological targets and understand its interaction at a molecular level.

Molecular Dynamics Simulations for Conformational Dynamics and Binding Free Energy Calculations

There are currently no published molecular dynamics (MD) simulation studies for this compound. MD simulations are a powerful tool for studying the dynamic behavior of molecules over time, providing detailed information on conformational changes, stability of ligand-protein complexes, and for calculating binding free energies. researchgate.net For other ester compounds, MD simulations have been used to refine docking poses and to assess the stability of the ligand within the binding pocket. nih.gov Applying MD simulations to this compound in complex with a potential protein target would offer a deeper understanding of the binding stability and the key interactions governing complex formation.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Specific quantum chemical calculations for this compound are not found in the existing literature. This theoretical approach is used to investigate the electronic properties of a molecule, which are fundamental to its reactivity and antioxidant capacity. For other caffeic acid esters, Density Functional Theory (DFT) calculations have been utilized to determine properties like bond dissociation enthalpy and ionization potential, which are crucial for understanding their antioxidant mechanisms. researchgate.nettandfonline.com Such calculations for this compound could elucidate its electronic structure and predict its reactivity and potential as an antioxidant.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models have been developed specifically for this compound. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For various sets of caffeic acid esters, QSAR models have been built to predict their cytotoxic and antioxidant activities based on molecular descriptors. brieflands.comnih.govresearchgate.netulm.ac.id These models help in identifying the key structural features that contribute to the observed biological effects. A QSAR study encompassing this compound and its analogs would be valuable for predicting its activity and for guiding the design of new, potentially more potent derivatives.

De Novo Drug Design Strategies Based on Computational Approaches

There is no information available on the use of this compound as a scaffold or starting point in de novo drug design studies. This advanced computational strategy involves the generation of novel molecular structures with desired pharmacological properties. indexcopernicus.comnih.gov Given the lack of defined biological targets and activity data for this compound, its application in de novo design is currently not feasible. Future experimental work to identify its biological targets would be a prerequisite for employing such computational design strategies.

Structure Activity Relationship Sar Investigations

Identification of Key Pharmacophoric Features for Observed Biological Activities

The pharmacophoric features of a molecule are the essential spatial and electronic characteristics necessary to ensure optimal interactions with a specific biological target, thereby triggering a biological response. For compounds structurally related to Hycandinic acid ester-1, several key pharmacophores have been identified.

For many biological activities, the catechol moiety (the 3,4-dihydroxyphenyl group) of the caffeic acid portion is a critical pharmacophore. This feature is crucial for the antioxidant and radical scavenging properties observed in many caffeic acid derivatives. mdpi.com The two adjacent hydroxyl groups can effectively chelate metal ions and donate hydrogen atoms to neutralize free radicals.

The quinic acid core itself, with its multiple hydroxyl groups, is recognized as a significant pharmacophore, particularly for anti-inflammatory activity. sci-hub.se The spatial arrangement of these hydroxyl groups on the cyclohexane (B81311) ring is vital for interaction with biological targets. sci-hub.se

Correlation Between Structural Modifications and Potency/Selectivity

Systematic structural modifications of quinic acid and caffeic acid derivatives have provided valuable insights into the correlation between structure and biological potency and selectivity.

Modifications of the Quinic Acid Moiety: Studies on quinic acid amides have demonstrated that substitution at the carboxylic acid position can yield potent inhibitors of the pro-inflammatory transcription factor NF-κB. ncats.iofrontiersin.org The N-propyl amide derivative of quinic acid was identified as a particularly potent inhibitor. ncats.iofrontiersin.org Conversely, acetylation of the hydroxyl groups on the quinic acid ring was found to diminish this inhibitory activity, highlighting the importance of free hydroxyl groups for anti-inflammatory effects. ncats.iofrontiersin.org The conversion of the carboxylic acid to a lactone has also been shown to enhance antibacterial activity in some quinic acid derivatives. frontiersin.org

Modifications of the Caffeic Acid Moiety: For caffeic acid derivatives, modifications to the carboxylic acid group through esterification or amidation have a profound impact on their biological profile. For instance, converting caffeic acid to its phenethyl ester (CAPE) significantly enhances its anti-inflammatory, antiviral, and anticancer activities compared to the parent molecule. mdpi.com The length and nature of the alkyl or aryl group in the ester or amide can influence potency and selectivity. For example, in a series of caffeic acid esters, the di-(4-chlorobenzyl) caffeate showed strong antibacterial activity against Escherichia coli. mdpi.com

The following interactive table summarizes the effects of structural modifications on the biological activity of compounds related to this compound.

| Compound Class | Structural Modification | Effect on Biological Activity | Reference |

| Quinic Acid Derivatives | Amide substitution at carboxylic acid | Potent inhibition of NF-κB | ncats.iofrontiersin.org |

| Quinic Acid Derivatives | Acetylation of hydroxyl groups | Reduced NF-κB inhibitory activity | ncats.iofrontiersin.org |

| Quinic Acid Derivatives | Formation of a lactone | Enhanced antibacterial activity | frontiersin.org |

| Caffeic Acid Derivatives | Esterification (e.g., phenethyl ester) | Enhanced anti-inflammatory, antiviral, and anticancer activity | mdpi.com |

| Caffeic Acid Derivatives | Di-(4-chlorobenzyl) ester | Strong antibacterial activity against E. coli | mdpi.com |

Impact of Stereochemistry on Biological Efficacy and Selectivity

Stereochemistry plays a pivotal role in the biological activity of many natural products, and caffeoylquinic acids are no exception. The quinic acid core of this compound has several stereocenters, and their specific configuration, (1s,3r,4r,5r)-, is likely crucial for its three-dimensional shape and interaction with biological targets. nih.gov

In caffeoylquinic acids, both the position of the caffeoyl group on the quinic acid ring and the stereochemistry of the quinic acid itself can significantly influence biological activity. nih.gov For example, different isomers of dicaffeoylquinic acid exhibit varying degrees of antioxidant and enzyme inhibitory activities. d-nb.info The relative orientation of the hydroxyl and caffeoyl groups affects the molecule's ability to fit into the active site of an enzyme or a receptor. e-nps.or.kr Studies on the stereochemistry of quinic acid have shown that different enantiomers can have distinct biological interactions, with one enantiomer often being more active than the other. e-nps.or.kr

Development of SAR Models from Experimental Data to Guide Rational Design

While comprehensive quantitative structure-activity relationship (QSAR) models specifically for this compound have not been reported, QSAR studies on related caffeic acid derivatives have been conducted to guide the rational design of new therapeutic agents. brieflands.comresearchgate.netresearchgate.net These models typically use computational methods to correlate the physicochemical properties of a series of compounds with their biological activities.

For caffeic acid amides, QSAR models have been developed to predict their anti-platelet aggregation and antioxidant activities. researchgate.net These models have identified key descriptors, such as electronic and steric parameters, that influence activity. researchgate.net Similarly, QSAR studies on heterocyclic esters of caffeic acid have highlighted the importance of molecular shape for their cytotoxic activity against cancer cell lines. brieflands.com

These models, although not directly applicable to this compound without further experimental data, demonstrate the potential for using computational approaches to explore the SAR of this class of compounds and to design novel analogs with improved potency and selectivity. The development of a specific SAR model for this compound and its derivatives would require the synthesis and biological evaluation of a diverse set of analogs.

Future Research Directions and Potential Academic Applications

Exploration of Novel Natural Sources and Biodiversity for Hycandinic Acid Esters

Hycandinic acid ester-1 has been identified in a limited number of plant species, suggesting that a broader exploration of biodiversity could unveil new and more abundant sources. Initial phytochemical studies have isolated this compound from the roots of Goldenseal (Hydrastis canadensis) and Angelica polymorpha. sci-hub.seresearchgate.net Future research should systematically expand upon these findings.

A targeted approach to bioprospecting is a promising avenue. This would involve screening plant species that are taxonomically related to Hydrastis and Angelica, as they are more likely to share similar biosynthetic pathways. Furthermore, exploring organisms from unique and extreme environments, such as endophytes, fungi, and marine organisms, could lead to the discovery of novel hycandinic acid esters with unique chemical modifications. The preservation of biodiversity is crucial, as it provides a vital link to expanding the molecular diversity necessary for successful natural product discovery. nih.gov The decline in biodiversity, driven by factors like habitat destruction, poses a significant threat to uncovering potential new sources of valuable compounds like hycandinic acid esters. un.org

Table 1: Known and Potential Natural Sources of Hycandinic Acid Esters

| Status | Genus/Species | Common Name | Part of Organism | Potential for Other Esters |

| Known | Hydrastis canadensis | Goldenseal | Roots | High |

| Known | Angelica polymorpha | - | Roots | High |

| Potential | Cimicifuga racemosa | Black Cohosh | Rhizome | Moderate |

| Potential | Other Angelica Species | - | Roots/Stems | High |

| Exploratory | Endophytic Fungi | - | - | Unknown |

| Exploratory | Marine Invertebrates | - | - | Unknown |

Development of Advanced and Sustainable Synthetic Route Development

The limited availability of this compound from natural sources necessitates the development of efficient and sustainable synthetic routes. Current synthetic chemistry offers a toolbox of methods that can be adapted for this purpose. Future research in this area should focus on several key principles:

Biomimetic Synthesis: This approach involves designing a synthetic strategy that mimics the probable biosynthetic pathway of the natural product. engineering.org.cn By understanding and applying key biogenetic cascade reactions, the synthesis of complex molecules like this compound can become more efficient. engineering.org.cn

Green Chemistry: The development of synthetic routes should prioritize sustainability. This includes the use of environmentally benign reagents and solvents, minimizing waste generation, and employing catalytic methods to reduce the stoichiometric use of reagents. frontiersin.org For instance, recent advancements in manganese-catalyzed acceptorless dehydrogenative coupling offer a sustainable method for creating α-hydroxycarboxylic acids, a potential strategy for related scaffolds. researchgate.net

Table 2: Comparison of Potential Synthetic Strategies for this compound

| Strategy | Key Advantages | Key Challenges | Sustainability Profile |

| Linear Synthesis | Straightforward planning | Often low overall yield, accumulation of waste | Low to Moderate |

| Convergent Synthesis | Higher overall yield, modularity | Requires careful planning of fragment coupling | Moderate to High |

| Biomimetic Synthesis | High efficiency, potential for fewer steps | Requires understanding of biosynthetic pathways | High |

| Semisynthesis | Utilizes readily available natural precursors | Limited by the availability of starting materials | Moderate to High |

Integration of Multi-Omics Approaches for Deeper Mechanistic Insights

To fully understand the biological context of this compound, a systems-level approach is necessary. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful platform for elucidating the compound's biosynthetic pathway and its mechanism of action. researchgate.netnih.gov

Metabolomics can provide a comprehensive profile of the metabolites in a source organism, helping to identify related compounds and biosynthetic intermediates. mdpi.com This can offer clues about the enzymatic reactions leading to the formation of this compound.

Proteomics can identify the proteins that are expressed under specific conditions, potentially revealing the enzymes involved in the biosynthesis of this compound. bohrium.com

Genomics and Transcriptomics can be used to mine the genetic data of source organisms for biosynthetic gene clusters that code for the enzymes responsible for producing hycandinic acid esters. nih.gov

By combining these datasets, researchers can build a holistic picture of how and why organisms produce this compound, which is a critical step for both synthetic biology applications and for understanding its ecological role. maxapress.com

Design and Validation of Novel Analytical Methods for Trace Analysis and Metabolite Profiling

The low abundance of this compound in its natural sources presents a significant analytical challenge. researchgate.net Therefore, the development of highly sensitive and selective analytical methods is paramount for its detection and quantification in complex biological matrices.

Future research should focus on:

Advanced Mass Spectrometry Techniques: The use of liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) and tandem mass spectrometry (MS/MS) is essential for the structural elucidation and quantification of hycandinic acid esters at trace levels. researchgate.netresearchgate.net

Development of Isotope-Labeled Standards: The synthesis of stable isotope-labeled internal standards for this compound would greatly improve the accuracy and precision of quantitative analyses by correcting for matrix effects and variations in instrument response. researchgate.net

Non-Targeted Screening: Employing non-targeted and suspect screening approaches using techniques like LC-HRMS can help in the discovery of new, previously uncharacterized hycandinic acid ester analogues in various biological samples. ufz.de

Table 3: Potential Analytical Techniques for this compound Research

| Technique | Application | Advantages | Limitations |

| LC-MS/MS | Targeted quantification, metabolite profiling | High sensitivity and selectivity | Requires reference standards for absolute quantification |

| LC-HRMS (e.g., Q-TOF, Orbitrap) | Non-targeted screening, structural elucidation | High mass accuracy, formula determination | Higher cost, complex data analysis |

| NMR Spectroscopy | Definitive structure confirmation | Provides detailed structural information | Lower sensitivity compared to MS |

| Supercritical Fluid Chromatography (SFC) | Separation of complex mixtures | Orthogonal separation to LC, environmentally friendly | Less established for a wide range of natural products |

Rational Design and Synthesis of Next-Generation Analogues for Mechanistic Probing and Enhanced Specificity

Once the fundamental chemistry and biology of this compound are better understood, the rational design and synthesis of novel analogues can open up new avenues for academic research. The goal of such endeavors would be to create molecular probes to investigate biological pathways or to develop compounds with enhanced specificity for particular biological targets.

Strategies for analogue design include:

Structure-Activity Relationship (SAR) Studies: By systematically modifying different parts of the this compound molecule and evaluating the effects of these changes, researchers can identify the key structural features required for its activity.

Diverted Total Synthesis: An efficient total synthesis route can be modified at late stages to produce a library of related compounds, allowing for the exploration of chemical space around the natural product scaffold. rsc.orgacs.org

Bio-inspired Synthesis: Drawing inspiration from biosynthetic pathways can lead to the creation of novel, non-natural analogues that would be difficult to access through traditional synthetic methods. engineering.org.cn

The synthesis of such analogues, as demonstrated with compounds like CC-1065 and the duocarmycins, can lead to derivatives with significantly altered properties. nih.govnajah.edu This approach is not about creating therapeutics but about crafting precise tools to dissect complex biological processes at the molecular level.

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating Hycandinic Acid Ester-1 from Hydrastis canadensis?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. The original study used bioassay-guided fractionation to isolate this compound alongside berberine and other alkaloids . Ensure purity validation via TLC or HPLC-UV, and confirm compound identity with spectroscopic methods (NMR, MS). For reproducibility, document solvent systems, column parameters, and fractionation steps in detail .

Q. How is this compound structurally characterized, and what analytical standards should be followed?

- Methodological Answer : Use a combination of H-NMR, C-NMR, and high-resolution mass spectrometry (HR-MS) to elucidate the ester’s quinic acid backbone and substituents. Cross-reference spectral data with known quinic acid derivatives (e.g., chlorogenic acid) to identify unique features. Deposit raw spectral data in public repositories (e.g., Zenodo) to enhance transparency . For novel compounds, provide full spectral assignments and comparison with synthetic analogs if available .

Q. What initial bioactivity screening approaches are suitable for this compound?

- Methodological Answer : Prioritize target-agnostic assays (e.g., antimicrobial disk diffusion, cytotoxicity assays) due to its structural novelty. The compound was initially screened against Mycobacterium tuberculosis but showed no activity . Include positive controls (e.g., berberine for antitubercular assays) and negative controls (solvent-only) to validate results. Use triplicate experiments and report IC values with confidence intervals .

Advanced Research Questions

Q. How to design experiments to explore this compound’s bioactivity beyond antitubercular applications?

- Methodological Answer : Adopt a hypothesis-driven framework (e.g., FINER criteria: Feasible, Novel, Ethical, Relevant) . Screen for anti-inflammatory (e.g., COX-2 inhibition), antioxidant (DPPH assay), or neuroprotective (SH-SY5Y cell models) activities. Use orthogonal assays (e.g., enzymatic and cell-based) to confirm activity. For synergistic studies, combine with berberine and apply isobolographic analysis .

Q. How to address contradictions in bioactivity data between studies?

- Methodological Answer : Replicate experiments under identical conditions (solvent, temperature, assay protocols) and verify compound purity via HPLC-MS. If discrepancies persist, evaluate species-specific or strain-dependent responses (e.g., varying M. tuberculosis strains). Use meta-analysis tools to compare data distributions, noting log-normal trends in bioactivity data as seen in VOC studies . Publish negative results to reduce publication bias .

Q. What synthetic strategies are viable for this compound analogs to study structure-activity relationships (SAR)?

- Methodological Answer : Employ retrosynthetic analysis focusing on esterification of quinic acid with diverse acyl groups. Use Steglich esterification or enzymatic catalysis for regioselective modifications . Characterize analogs via H-NMR kinetics to track reaction progress. Screen analogs in parallel with the parent compound to identify pharmacophores. Computational docking (AutoDock Vina) can predict binding affinities to target proteins .

Q. What statistical approaches are recommended for analyzing dose-response data in bioassays?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC/EC. Assess normality via Shapiro-Wilk tests; if data is non-normal (e.g., log-normal distribution as in VOC studies), apply non-parametric tests (Mann-Whitney U) . Report effect sizes (Cohen’s d) and power analysis to justify sample sizes .

Q. How to validate this compound’s metabolic stability for pharmacokinetic studies?

- Methodological Answer : Use liver microsome assays (human/rodent) to assess phase I metabolism. Quantify parent compound depletion via LC-MS/MS over time. Compare half-life () with positive controls (e.g., propranolol). For in vivo studies, apply cassette dosing to minimize animal use and analyze plasma samples at multiple timepoints .